![molecular formula C28H50O8 B14736422 Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate CAS No. 6628-72-4](/img/structure/B14736422.png)
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate is a chemical compound with the molecular formula C28H50O8 and a molecular weight of 514.7 g/mol . It is known for its unique structure, which includes two ester groups derived from hexanedioic acid and octan-2-ol. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate typically involves the esterification of hexanedioic acid with octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and octan-2-ol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid and octan-2-ol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate involves its interaction with biological molecules through its ester linkages. These ester bonds can be hydrolyzed by esterases, leading to the release of hexanedioic acid and octan-2-ol. The released products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another ester compound used as a plasticizer.
Diethylhexyl adipate: Similar in structure and used in similar applications.
Dioctyl sebacate: Another ester with similar properties and applications.
Uniqueness
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate is unique due to its specific ester linkages and the combination of hexanedioic acid and octan-2-ol. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
6628-72-4 |
|---|---|
Molecular Formula |
C28H50O8 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
bis(1-octan-2-yloxy-1-oxopropan-2-yl) hexanedioate |
InChI |
InChI=1S/C28H50O8/c1-7-9-11-13-17-21(3)33-27(31)23(5)35-25(29)19-15-16-20-26(30)36-24(6)28(32)34-22(4)18-14-12-10-8-2/h21-24H,7-20H2,1-6H3 |
InChI Key |
ZSNKERFBKVLEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)OC(=O)CCCCC(=O)OC(C)C(=O)OC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


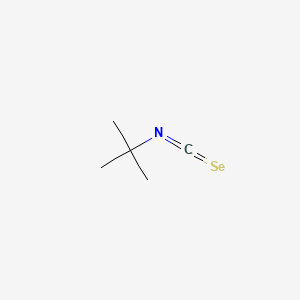
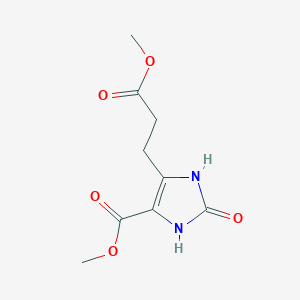
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
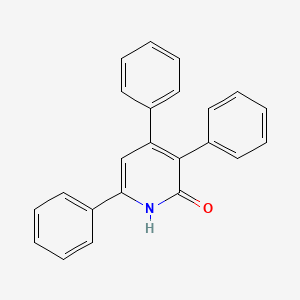
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

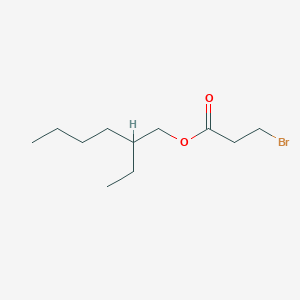
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)

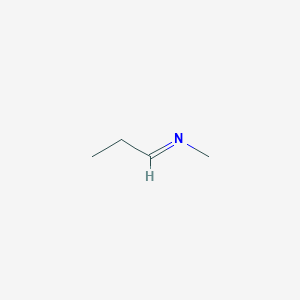
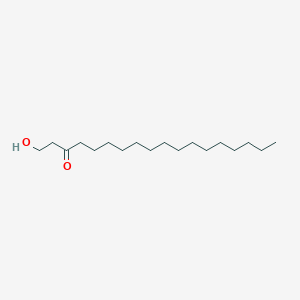
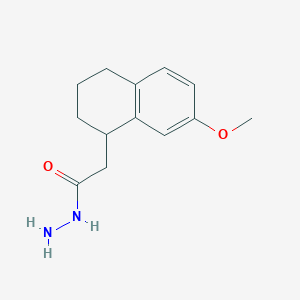
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
